Cas no 1516837-99-2 (4-amino-3-methyloxolane-3-carboxylic acid)
4-amino-3-methyloxolane-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Furancarboxylic acid, 4-aminotetrahydro-3-methyl-
- 4-Amino-3-methyltetrahydrofuran-3-carboxylic acid
- 4-amino-3-methyloxolane-3-carboxylic acid
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- MDL: MFCD21732333
- Inchi: 1S/C6H11NO3/c1-6(5(8)9)3-10-2-4(6)7/h4H,2-3,7H2,1H3,(H,8,9)
- InChI Key: ZJHODFKRHCWCAY-UHFFFAOYSA-N
- SMILES: O1CC(N)C(C)(C(O)=O)C1
4-amino-3-methyloxolane-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-95816-0.05g |
4-amino-3-methyloxolane-3-carboxylic acid |
1516837-99-2 | 95.0% | 0.05g |
$972.0 | 2025-02-21 | |
| Enamine | EN300-95816-0.1g |
4-amino-3-methyloxolane-3-carboxylic acid |
1516837-99-2 | 95.0% | 0.1g |
$1019.0 | 2025-02-21 | |
| Enamine | EN300-95816-0.25g |
4-amino-3-methyloxolane-3-carboxylic acid |
1516837-99-2 | 95.0% | 0.25g |
$1065.0 | 2025-02-21 | |
| Enamine | EN300-95816-0.5g |
4-amino-3-methyloxolane-3-carboxylic acid |
1516837-99-2 | 95.0% | 0.5g |
$1111.0 | 2025-02-21 | |
| Enamine | EN300-95816-1.0g |
4-amino-3-methyloxolane-3-carboxylic acid |
1516837-99-2 | 95.0% | 1.0g |
$1157.0 | 2025-02-21 | |
| Enamine | EN300-95816-2.5g |
4-amino-3-methyloxolane-3-carboxylic acid |
1516837-99-2 | 95.0% | 2.5g |
$2268.0 | 2025-02-21 | |
| Enamine | EN300-95816-5.0g |
4-amino-3-methyloxolane-3-carboxylic acid |
1516837-99-2 | 95.0% | 5.0g |
$3355.0 | 2025-02-21 | |
| Enamine | EN300-95816-10.0g |
4-amino-3-methyloxolane-3-carboxylic acid |
1516837-99-2 | 95.0% | 10.0g |
$4974.0 | 2025-02-21 | |
| Enamine | EN300-95816-1g |
4-amino-3-methyloxolane-3-carboxylic acid |
1516837-99-2 | 1g |
$1157.0 | 2023-09-01 | ||
| Enamine | EN300-95816-5g |
4-amino-3-methyloxolane-3-carboxylic acid |
1516837-99-2 | 5g |
$3355.0 | 2023-09-01 |
4-amino-3-methyloxolane-3-carboxylic acid Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 4-amino-3-methyloxolane-3-carboxylic acid
Comprehensive Analysis of 4-amino-3-methyloxolane-3-carboxylic acid (CAS No. 1516837-99-2): Properties, Applications, and Industry Trends
The compound 4-amino-3-methyloxolane-3-carboxylic acid (CAS No. 1516837-99-2) has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. As a derivative of oxolane (tetrahydrofuran), this molecule combines a carboxylic acid group with an amino substitution at the 4-position, creating a versatile scaffold for drug discovery and material science. Recent studies highlight its role as a non-proteinogenic amino acid, making it valuable for peptide modification and metabolic pathway investigations.
In the context of green chemistry trends, researchers are exploring sustainable synthesis routes for 4-amino-3-methyloxolane-3-carboxylic acid to minimize environmental impact. The compound's chiral center at the 3-position makes it particularly interesting for asymmetric catalysis applications, aligning with the pharmaceutical industry's growing demand for enantiopure intermediates. Computational chemistry studies using AI-driven molecular modeling tools have predicted favorable binding affinities for this molecule in biological systems, though clinical validation remains ongoing.
The physicochemical properties of CAS No. 1516837-99-2 reveal a balanced amphoteric character, with its zwitterionic form dominating at physiological pH. This characteristic enhances solubility in aqueous systems while maintaining sufficient lipophilicity for membrane permeability - a crucial factor in bioavailability optimization for drug candidates. Analytical techniques including HPLC-MS and NMR spectroscopy have been employed to characterize its purity and stability under various conditions, with particular attention to its thermal degradation profile for industrial-scale processing.
Emerging applications in bioconjugation chemistry leverage the reactive handles present in 4-amino-3-methyloxolane-3-carboxylic acid for creating stable linkages with biomolecules. This has found utility in antibody-drug conjugates (ADCs) development and proteomics research. The compound's compatibility with click chemistry protocols has been demonstrated in several peer-reviewed studies, offering efficient pathways for complex molecular assembly.
From a regulatory perspective, 1516837-99-2 currently falls outside controlled substance classifications, making it accessible for research purposes. However, proper laboratory safety protocols should always be followed when handling any chemical substance. The scientific community continues to investigate its structure-activity relationships (SAR) through systematic modifications of its functional groups, with preliminary data suggesting potential in modulating enzyme inhibition pathways.
Market analysis indicates growing demand for specialty amino acids like 4-amino-3-methyloxolane-3-carboxylic acid, particularly in the contract research organization (CRO) sector. Suppliers are responding with improved GMP-compliant synthesis capabilities and expanded documentation packages including detailed certificates of analysis. The compound's stability under various storage conditions makes it suitable for global distribution networks serving pharmaceutical development hubs.
Recent patent filings reveal innovative applications of CAS 1516837-99-2 in biodegradable polymer formulations and controlled-release drug delivery systems. Its structural similarity to proline analogs has prompted investigations into collagen mimetics and tissue engineering scaffolds. These developments align with current industry focus on sustainable biomaterials and precision medicine technologies.
Quality control methodologies for 4-amino-3-methyloxolane-3-carboxylic acid continue to evolve, with advanced techniques like chiral SFC (supercritical fluid chromatography) being implemented to ensure enantiomeric purity. Standardized reference materials are becoming available through major chemical repositories, facilitating reproducible research across laboratories. The compound's spectral data has been comprehensively documented in several specialized databases, aiding in structural verification workflows.
Future research directions for 1516837-99-2 may explore its potential in neuropharmacology applications, given the structural similarities to known neuromodulators. Preliminary computational docking studies suggest interesting interactions with G-protein coupled receptors, though experimental validation is required. The scientific community continues to monitor developments through platforms like Reaxys and SciFinder, where publication activity related to this compound has shown steady growth over the past five years.
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